molecular formula C27H29N3O4S B12858292 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide

Cat. No.: B12858292
M. Wt: 491.6 g/mol
InChI Key: ZQTFPVDSMJLEJW-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a dihydroisoquinoline core, a morpholinosulfonyl group, and a phenylacetamide moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.

Next, the morpholinosulfonyl group is introduced via sulfonylation, using reagents such as morpholine and sulfonyl chloride under basic conditions. The phenylacetamide moiety is then attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it acts as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to its active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide is unique due to its combination of a dihydroisoquinoline core, a morpholinosulfonyl group, and a phenylacetamide moiety. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide

InChI

InChI=1S/C27H29N3O4S/c31-27(28-24-11-6-12-25(19-24)35(32,33)30-15-17-34-18-16-30)26(22-8-2-1-3-9-22)29-14-13-21-7-4-5-10-23(21)20-29/h1-12,19,26H,13-18,20H2,(H,28,31)

InChI Key

ZQTFPVDSMJLEJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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